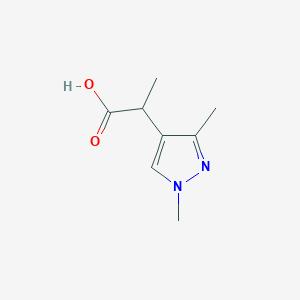![molecular formula C16H31N3O5 B2534753 4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2402831-32-5](/img/structure/B2534753.png)
4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a useful research compound. Its molecular formula is C16H31N3O5 and its molecular weight is 345.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption and Environmental Impact
Research on similar compounds has explored their sorption to soil, organic matter, and minerals, highlighting the environmental interactions of phenoxy herbicides. While the specific compound was not directly studied, insights from these studies can be applied to understand the environmental behavior of complex chemical compounds. Sorption experiments have shown that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, suggesting a potential area of research for 4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid in environmental chemistry (Werner, Garratt, & Pigott, 2012).
Metabolic Pathways and Bioefficacy
The metabolic pathways and relative bioefficacy of compounds structurally related to methionine sources provide valuable insights into the nutritional and metabolic significance of similar complex compounds. A review on methionine sources, including discussions on chemical, metabolic, nutritional aspects, outlines the importance of understanding the differences in absorption, metabolism, and utilization by organisms, which could extend to the research applications of this compound in biomedical research (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of piperazine derivatives, a core structure in the compound of interest, have been extensively reviewed. These compounds, due to their structural versatility, have shown potential against various strains of Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests that this compound could have applications in the development of new antimicrobial and antifungal agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Biological and Pharmacological Potential
Piperazine derivatives are recognized for their wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant properties, among others. The therapeutic potential of these derivatives is attributed to the flexibility in their molecular design, allowing for targeted pharmacological activities. This underscores the possibility of leveraging the complex structure of this compound for diverse biological and pharmacological applications (Rathi, Syed, Shin, & Patel, 2016).
properties
IUPAC Name |
4-[4-(2-methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O5/c1-16(2,3)24-15(22)17-13(14(20)21)5-6-18-7-9-19(10-8-18)11-12-23-4/h13H,5-12H2,1-4H3,(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDOPYVPRHCHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN1CCN(CC1)CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

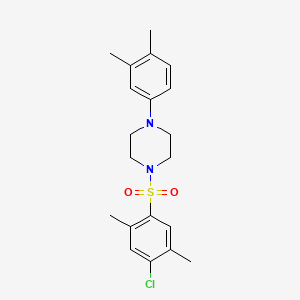
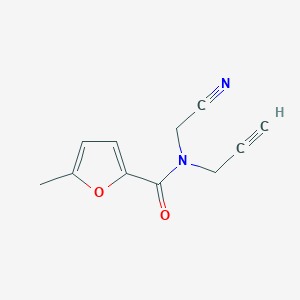
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534673.png)
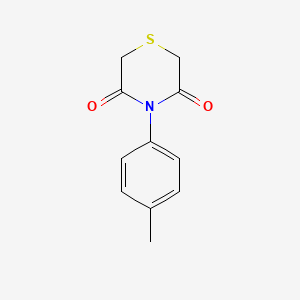
![N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2534675.png)
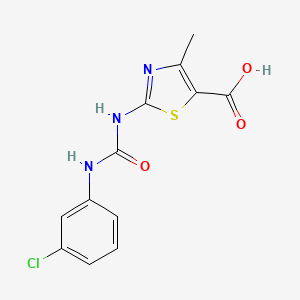
![4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2534678.png)
![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2534680.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2534683.png)
![Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2534686.png)


